Rabdosiin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rabdosiin is a natural product, specifically a tetramer of caffeic acid, isolated from the stems of Ocimum sanctum (holy basil) and other plants. It is known for its various biological activities, including anti-allergic, anti-HIV, and inhibition of DNA topoisomerase . This compound has shown promise in scientific research due to its cytotoxic activity against cancer cell lines and its potential as a selective anticancer drug scaffold .

Preparation Methods

Rabdosiin can be produced through plant cell cultures. For instance, a vigorously-growing E-4 callus culture of Eritrichium sericeum was found to produce large amounts of caffeic acid metabolites, including this compound . The most efficient method of eliciting this compound biosynthesis was through the treatment of E-4 calli with cuprum glycerate, which induced an increase in this compound production .

Chemical Reactions Analysis

Rabdosiin undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to act as an effective scavenger of reactive oxygen species and an inhibitor of hyaluronidase and β-hexosaminidase release . Common reagents used in these reactions include oxidizing agents and reducing agents, although specific conditions and reagents are not extensively documented. The major products formed from these reactions include various phenolic derivatives .

Scientific Research Applications

Rabdosiin has a wide range of scientific research applications:

Mechanism of Action

Rabdosiin exerts its effects through several mechanisms. It acts as an antioxidant, scavenging reactive oxygen species, and inhibiting enzymes like hyaluronidase and β-hexosaminidase . Additionally, it inhibits DNA topoisomerase, which is essential for DNA replication and cell division, thereby exhibiting cytotoxic effects on cancer cells . The molecular targets and pathways involved include the inhibition of DNA topoisomerase and the modulation of oxidative stress pathways .

Comparison with Similar Compounds

Rabdosiin is unique due to its tetrameric structure of caffeic acid. Similar compounds include:

Rosmarinic acid: A dimer of caffeic acid with antioxidant and anti-inflammatory properties.

Lithospermic acid: Another caffeic acid derivative with similar biological activities.

Shimobashiric acid C: A lignan with cytotoxic activity against cancer cell lines.

This compound stands out due to its higher number of caffeic acid units, which may contribute to its enhanced biological activities .

Biological Activity

Rabdosiin, a phenolic compound derived from various plants including Ocimum sanctum (holy basil) and Alkanna species, has garnered attention for its diverse biological activities. This article explores the cytotoxic, antioxidant, enzyme inhibitory, and antiallergic properties of this compound, supported by data tables and research findings.

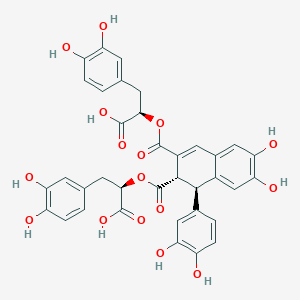

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a caffeic acid moiety. Its molecular formula is C17H18O9, and it is classified as a phenolic compound. The compound exhibits significant solubility in polar solvents, which facilitates its extraction from plant materials.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. Notably, this compound has shown promising results against various human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), SKBR3 (breast cancer), HCT-116 (colon cancer).

- Methodology : The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with different concentrations of this compound.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating this compound's potential as an anticancer agent.

Antioxidant Activity

This compound exhibits strong antioxidant properties, attributed to its ability to scavenge free radicals. The antioxidant activity was measured using various assays, including DPPH and ABTS.

Table 2: Antioxidant Activity of this compound

These values suggest that this compound is a potent antioxidant, capable of protecting cells from oxidative stress.

Enzyme Inhibition Studies

Research has also highlighted the enzyme inhibitory activities of this compound. It has been shown to inhibit key enzymes involved in various metabolic pathways:

- Acetylcholinesterase : this compound demonstrated significant inhibition, which may have implications for neuroprotective strategies.

- Tyrosinase : The compound also exhibited tyrosinase inhibitory activity, relevant for skin whitening applications.

Table 3: Enzyme Inhibition by this compound

Antiallergic Activity

This compound has been studied for its antiallergic properties. It was found to inhibit the release of histamine from mast cells, which is crucial in allergic reactions. This activity was assessed using in vitro models simulating allergic responses.

Case Studies

- Study on Cancer Cells : A study conducted on Ocimum sanctum extracts revealed that this compound selectively inhibited the growth of cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs), indicating its potential as a selective anticancer agent .

- Antioxidant Efficacy : Another research focused on the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers in cellular models, suggesting its utility in preventing oxidative damage .

Properties

CAS No. |

119152-54-4 |

|---|---|

Molecular Formula |

C36H30O16 |

Molecular Weight |

718.6 g/mol |

IUPAC Name |

(2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31-,32-/m1/s1 |

InChI Key |

VKWZFIDWHLCPHJ-SEVDZJIVSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Key on ui other cas no. |

119152-54-4 |

Synonyms |

rabdosiin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.